molecular formula C19H30O2 B12657014 5-((Z)-tridec-8-en-1-yl)resorcinol CAS No. 62897-10-3

5-((Z)-tridec-8-en-1-yl)resorcinol

Cat. No.: B12657014
CAS No.: 62897-10-3
M. Wt: 290.4 g/mol
InChI Key: ILUMNMFPGSFYMK-WAYWQWQTSA-N
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Description

5-((Z)-tridec-8-en-1-yl)resorcinol is a synthetic derivative belonging to the alkylresorcinol class of bioactive lipids . This group of compounds, characterized by a resorcinol ring substituted with an alkyl chain, is the subject of interdisciplinary research due to a wide spectrum of biological activities. Alkylresorcinols are investigated for their potent bactericidal, fungicidal, and molluscicidal properties, making them promising candidates for antimicrobial development . A significant and promising area of research for synthetic alkylresorcinols is in oncology. Certain analogs function as chemotherapeutic adjuvants; for example, they can enhance the cytotoxic effects of drugs like cyclophosphamide (CYC) while potentially mitigating their genotoxic side effects. Studies indicate that some resorcinolic lipids can promote tumor cell death without causing DNA damage themselves. Their mechanism is linked to interactions with specific cellular targets, such as the nuclear orphan receptor NUR77, which can trigger apoptosis in cancer cells . Furthermore, molecular docking studies suggest that synthetic resorcinolic lipids can bind to the DNA double helix, which may interfere with the binding of other genotoxic agents and contribute to a protective effect against genomic damage . The amphiphilic nature of this compound, resulting from its polar resorcinol head and non-polar alkyl tail, is fundamental to its bioactivity and ability to interact with cellular membranes and protein targets . This compound is intended for research use in exploring these and other mechanistic pathways in chemical biology and therapeutic discovery.

Properties

CAS No.

62897-10-3

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

5-[(Z)-tridec-8-enyl]benzene-1,3-diol

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h5-6,14-16,20-21H,2-4,7-13H2,1H3/b6-5-

InChI Key

ILUMNMFPGSFYMK-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Industrial and Laboratory Synthesis of Resorcinol

A notable method involves the one-pot synthesis of resorcinol from m-phenylenediamine using sodium nitrite and a solid-supported acid catalyst (e.g., sulfuric acid on silica gel) in aqueous medium at room temperature. This method offers mild conditions, high purity (>99%), and good yields (~70-80%) with short reaction times (~5 hours) and simplified workup involving ethyl acetate extraction and vacuum distillation.

Step Conditions Reagents Yield (%) Purity (%) Notes
1 Room temp, stirring 30 min m-Phenylenediamine + solid-supported sulfuric acid - - Catalyst preparation
2 Room temp, 5 h NaNO2 aqueous solution added dropwise 70-80 >99 One-pot diazotization and hydrolysis
3 Extraction Ethyl acetate - - Organic phase separation
4 Vacuum distillation 30 mmHg, 30°C - - Product isolation and drying

This method is scalable and allows catalyst reuse with minimal loss in activity.

Introduction of the (Z)-Tridec-8-en-1-yl Side Chain

The key step in preparing this compound is the selective alkylation of the resorcinol core at the 5-position with the (Z)-configured tridec-8-en-1-yl substituent.

General Strategy

  • Alkylation of resorcinol typically proceeds via nucleophilic substitution or cross-coupling reactions.
  • The (Z)-tridec-8-en-1-yl moiety can be introduced by using the corresponding alkyl halide or alkene precursor with defined stereochemistry.
  • Control of the (Z)-configuration is critical and is usually ensured by starting from stereochemically pure alkenyl precursors or by stereoselective catalytic methods.

Reported Synthetic Routes

While direct literature on the exact preparation of this compound is limited, related patent disclosures and chemical synthesis principles suggest the following approaches:

Method Description Conditions Advantages Limitations
Nucleophilic substitution Reaction of resorcinol with (Z)-tridec-8-en-1-yl halide (e.g., bromide) under basic conditions Use of base (e.g., K2CO3), polar aprotic solvent, moderate temperature Straightforward, uses commercially available reagents Requires preparation of stereochemically pure alkyl halide
Cross-coupling reactions Palladium-catalyzed coupling of 5-haloresorcinol with (Z)-tridec-8-en-1-yl boronate or stannane Pd catalyst, ligand, base, inert atmosphere, controlled temperature High regio- and stereoselectivity, mild conditions Requires synthesis of coupling partners, catalyst cost
Olefin metathesis or stereoselective hydrogenation Formation of the alkyl chain with (Z)-configuration via metathesis or selective hydrogenation before coupling Catalysts like Grubbs or Lindlar’s catalyst Precise stereochemical control Multi-step, catalyst sensitivity

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield/Purity Notes
1 Resorcinol synthesis m-Phenylenediamine, NaNO2, solid-supported sulfuric acid, water, room temp, 5 h 70-80% yield, >99% purity One-pot, mild, scalable
2 Preparation of (Z)-tridec-8-en-1-yl halide Stereoselective synthesis or isolation from natural sources Variable Critical for stereochemical integrity
3 Alkylation of resorcinol Base (K2CO3), solvent (DMF, DMSO), 50-100°C, 1-24 h Moderate to high Requires control of regio- and stereochemistry
4 Alternative cross-coupling Pd catalyst, ligands, base, inert atmosphere High selectivity More complex but precise

Research Findings and Considerations

  • The one-pot synthesis of resorcinol using sodium nitrite and solid-supported acid catalysts is a significant advancement, offering industrial feasibility with high purity and yield.
  • The preservation of the (Z)-configuration in the alkenyl side chain is essential for biological activity and physical properties; thus, stereoselective synthesis or careful handling of intermediates is mandatory.
  • Reaction times and temperatures vary widely depending on the method, but typical alkylation or coupling reactions require several hours at moderate temperatures.
  • Solvent choice impacts reaction efficiency and selectivity; aliphatic and aromatic hydrocarbons or ethers are commonly used.
  • Catalyst selection (e.g., Pd for cross-coupling, solid-supported acids for resorcinol synthesis) is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-((Z)-tridec-8-en-1-yl)resorcinol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various alkylated or acylated resorcinol derivatives.

Scientific Research Applications

Chemistry: 5-((Z)-tridec-8-en-1-yl)resorcinol is used as an intermediate in organic synthesis, particularly in the development of new materials and polymers.

Biology: In biological research, this compound can be used to study the effects of long-chain alkyl resorcinols on cellular processes.

Industry: In the industrial sector, it is used in the production of adhesives, coatings, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5-((Z)-tridec-8-en-1-yl)resorcinol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkenyl resorcinols exhibit diverse biological activities influenced by chain length, double bond position, and functional group modifications. Below is a detailed comparison based on structural analogs and their reported activities:

Chain Length and Bioactivity

Compound Name Chain Length Double Bond Position Key Activities Source Organism/Context References
5-(Z-Heptadec-8-enyl)resorcinol 17 8 (Z) Anti-TB, antimicrobial Ardisia gigantifolia
5-(8Z-Pentadecenyl)resorcinol 15 8 (Z) CYP3A4/2C9 enzyme inhibition Kaempferia galanga roots
5-(Z-Nonadec-14-enyl)resorcinol 19 14 (Z) Chemical marker in L. pumila extracts L. pumila var. lata
5-(Z-Trideca-4,7-dienyl)resorcinol 13 4,7 (Z) Synergistic antibacterial activity Medicinal plants (Lingnan region)
5-(2-Oxoheptadecyl)-resorcinol 17 Oxo at C2 Cytotoxic (colon cancer cells) Basidiomycete fungus
  • Longer Chains (C17–C19): Compounds like 5-(Z-heptadec-8-enyl)resorcinol (C17) demonstrate potent anti-TB activity (MIC = 3.12 µg/mL against M. tuberculosis H37Rv) and antimicrobial effects when structurally modified via esterification . Nonadec-14-enyl derivatives (C19) serve as chemical markers in plant extracts but lack direct cytotoxicity .
  • Shorter Chains (C13–C15): The C13 dienyl analog 5-(Z-trideca-4,7-dienyl)resorcinol enhances antibiotic efficacy against methicillin-resistant Staphylococcus aureus (MRSA) , while the C15 compound 5-(8Z-pentadecenyl)resorcinol inhibits CYP3A4/2C9 enzymes (IC50 = 8–12 µM), suggesting drug interaction risks .

Functional Group Modifications

  • Oxo-Substituted Resorcinols: 5-(2-Oxoheptadecyl)-resorcinol and its C19 analog exhibit cytotoxicity against colon cancer cells (IC50 = 10–15 µM) but lack antimicrobial activity, highlighting the role of ketone groups in selective bioactivity .
  • Ester Derivatives: Esterification of 5-(Z-heptadec-8-enyl)resorcinol with aromatic acyl groups (e.g., isonicotinoyl) enhances anti-TB activity by 2–3 fold, demonstrating the importance of phenolic hydroxyl modification .

Double Bond Position and Configuration

  • Z vs. E Isomerism: The Z configuration in heptadec-8-enyl resorcinols is critical for membrane interaction and antimicrobial activity .
  • Double Bond Position: Compounds with double bonds near the aromatic ring (e.g., C8 in heptadecenyl) show stronger bioactivity than those with distal bonds (e.g., C14 in nonadecenyl) .

Key Research Findings and Data Tables

Table 1. Cytotoxicity of Selected Alkenyl Resorcinols

Compound Cell Line (IC50, µM) Reference
5-(2-Oxoheptadecyl)-resorcinol COLO-320: 12.3, DLD-1: 14.7
5-(Z-Heptadec-8-enyl)resorcinol HL-60: 18.9, JURKAT: 22.4
5-(8Z-Pentadecenyl)resorcinol CYP3A4: 8.1, CYP2C9: 11.7

Table 2. Antimicrobial Activity

Compound Pathogen (MIC, µg/mL) Reference
5-(Z-Heptadec-8-enyl)resorcinol M. tuberculosis: 3.12
5-(Z-Trideca-4,7-dienyl)resorcinol MRSA (synergy with oxacillin)

Biological Activity

5-((Z)-tridec-8-en-1-yl)resorcinol, a compound derived from the Anacardiaceae family, exhibits a variety of biological activities that have garnered significant interest in recent research. This article delves into its biological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C19H30O2C_{19}H_{30}O_2 and is characterized by a long alkenyl chain attached to a resorcinol moiety. The structural composition contributes to its unique biological activities, particularly in the context of its interaction with cellular systems.

Cytotoxicity and Antiproliferative Effects

Research has shown that this compound possesses significant cytotoxic properties against various cancer cell lines. Notably, studies indicate that it induces apoptosis in human hepatocellular carcinoma cells. The compound's mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress, leading to increased apoptosis rates .

Anti-inflammatory Properties

The compound exhibits potent anti-inflammatory effects, which have been linked to its ability to inhibit pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases. The dichloromethane extract of Lithraea molleoides, from which this compound is derived, has demonstrated immunostimulant activity on normal lymphocytes as well .

Antibacterial and Antifungal Activities

This compound has been reported to show antibacterial activity against several strains, including Proteus mirabilis. Additionally, related compounds within the same structural class have demonstrated antifungal properties, indicating a broader spectrum of antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Valcic et al. (2020)Identified cytotoxic effects on hepatocellular carcinoma cells; proposed as a potential chemotherapeutic agent .
Research on Lithraea molleoidesDemonstrated anti-inflammatory and antioxidant activities; identified major active components including this compound .
Antimicrobial studiesShowed effective inhibition of bacterial growth against Proteus mirabilis; potential applications in food preservation due to tyrosinase inhibition .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Inflammatory Pathways : It inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Q & A

[Basic] What spectroscopic techniques are critical for confirming the structure of 5-((Z)-tridec-8-en-1-yl)resorcinol, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.2–6.4 ppm for resorcinol, alkene protons at δ 5.3–5.4 ppm with coupling constants J ≈ 10–12 Hz for Z-configuration) .
    • 13C NMR confirms carbon types (e.g., aromatic carbons at ~100–160 ppm, alkene carbons at ~125–130 ppm) .
    • 2D NMR (COSY, HMBC, HSQC) establishes connectivity between the alkenyl chain and resorcinol core .
  • Infrared Spectroscopy (IR): Detects hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .
  • Mass Spectrometry (MS): Provides molecular ion [M+H]+ at m/z 346.55 (C₂₃H₃₈O₂) and fragmentation patterns to confirm chain length .

[Basic] What standard cell lines and assays are utilized to evaluate the cytotoxic activity of this compound?

Methodological Answer:

  • Cell Lines: Human colon cancer (COLO-320, HT-29), leukemia (HL-60, JURKAT), and hepatocellular carcinoma (HEP-G2) are commonly tested .

  • MTT Assay Protocol:

    • Seed cells in 96-well plates (1×10⁴ cells/well).
    • Treat with compound (1–100 μM) for 48–72 hours.
    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
    • Measure absorbance at 570 nm to calculate IC₅₀ values .
  • Example Data Table:

    Cell LineIC₅₀ (μM)Reference
    COLO-32012.5
    HL-608.7
    HT-2915.3

[Advanced] How can the stereochemical purity of this compound be validated during synthesis or isolation?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers; retention times compared to standards confirm purity .
  • Nuclear Overhauser Effect (NOE): NOESY experiments detect spatial proximity between protons on the double bond (e.g., H-8 and H-11 in Z-configuration) .
  • Comparative Analysis: Match spectral data (NMR, IR) with authenticated reference samples from natural sources (e.g., Ardisia spp.) .

[Advanced] What experimental approaches can elucidate the apoptosis-inducing mechanisms of this compound in leukemia cells?

Methodological Answer:

  • Flow Cytometry: Use Annexin V-FITC/PI staining to quantify apoptotic cells. A shift in fluorescence indicates phosphatidylserine externalization .
  • Caspase Activation Assays: Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Western Blotting: Analyze pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) .
  • Gene Expression Profiling: RNA-seq or qPCR to assess transcriptional changes in apoptosis-related pathways (e.g., p53, FAS) .

[Advanced] How do structural modifications in the alkenyl chain of resorcinol derivatives influence their biological activity?

Methodological Answer:

  • Chain Length: Derivatives with C15–C17 chains show higher cytotoxicity than shorter chains (e.g., C11–C13) .

  • Unsaturation: Z-configuration enhances membrane permeability compared to E-isomers, as seen in HT-29 cell assays .

  • Oxo Substituents: 5-(2-Oxoheptadecyl)-resorcinol derivatives exhibit stronger differentiation-inducing activity in HL-60 cells than non-oxo analogs .

  • Comparative Data Table:

    CompoundCytotoxicity (IC₅₀, μM)Activity NotesReference
    5-((Z)-Tridec-8-en-1-yl)12.5 (COLO-320)Moderate apoptosis
    5-(2-Oxoheptadecyl)6.8 (HL-60)Strong differentiation
    5-(8’Z,11’Z-Heptadecadienyl)9.1 (HT-29)Anti-inflammatory

[Basic] What are the recommended protocols for isolating this compound from fungal or plant sources?

Methodological Answer:

Extraction: Macerate biomass (e.g., fungal mycelia) in methanol or ethyl acetate for 24 hours .

Column Chromatography (CC): Use silica gel with gradient elution (hexane:EtOAc 9:1 → 1:1) to fractionate crude extract .

HPLC Purification: Apply reverse-phase C18 columns (MeOH:H₂O 70:30) for final purification; monitor at 280 nm .

Crystallization: Recrystallize from ethanol or acetone to obtain pure crystals .

[Advanced] What strategies can resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Standardized Assays: Use identical cell lines (e.g., ATCC-certified HT-29) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
  • Dose-Response Curves: Test compounds at logarithmic concentrations (0.1–100 μM) to capture full activity profiles .
  • Structural Validation: Confirm compound identity via NMR and HRMS before bioactivity testing to rule out impurities .
  • Meta-Analysis: Compare data across studies using tools like PRISMA to identify confounding factors (e.g., solvent effects, assay endpoints) .

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